ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate
Brand Name: Vulcanchem
CAS No.: 320420-14-2
VCID: VC4222934
InChI: InChI=1S/C9H11N3O6/c1-3-18-9(16)11-7(14)5-4-12(17-2)8(15)10-6(5)13/h4H,3H2,1-2H3,(H,10,13,15)(H,11,14,16)
SMILES: CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)OC
Molecular Formula: C9H11N3O6
Molecular Weight: 257.202

ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate

CAS No.: 320420-14-2

Cat. No.: VC4222934

Molecular Formula: C9H11N3O6

Molecular Weight: 257.202

* For research use only. Not for human or veterinary use.

ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate - 320420-14-2

Specification

CAS No. 320420-14-2
Molecular Formula C9H11N3O6
Molecular Weight 257.202
IUPAC Name ethyl N-(1-methoxy-2,4-dioxopyrimidine-5-carbonyl)carbamate
Standard InChI InChI=1S/C9H11N3O6/c1-3-18-9(16)11-7(14)5-4-12(17-2)8(15)10-6(5)13/h4H,3H2,1-2H3,(H,10,13,15)(H,11,14,16)
Standard InChI Key USLJOOJADKSHIM-UHFFFAOYSA-N
SMILES CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The IUPAC name, ethyl N-(1-methoxy-2,4-dioxopyrimidine-5-carbonyl)carbamate, reflects its core pyrimidine scaffold substituted at the 1-, 2-, 4-, and 5-positions . Key structural features include:

  • A 1-methoxy group at position 1 of the pyrimidine ring.

  • Dioxo groups at positions 2 and 4, conferring electron-withdrawing properties.

  • A carbamate-linked ethyl ester at position 5, enhancing lipophilicity.

The SMILES notation (CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)OC) and InChIKey (USLJOOJADKSHIM-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₁N₃O₆
Molecular Weight257.202 g/mol
CAS Registry Number320420-14-2
IUPAC NameEthyl N-(1-methoxy-2,4-dioxopyrimidine-5-carbonyl)carbamate
SMILESCCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)OC
Topological Polar Surface Area125 Ų (estimated)

Solubility and Stability

Synthesis and Preparation

Synthetic Pathways

While detailed protocols for this specific compound are scarce, its synthesis likely follows established routes for pyrimidine carbamates:

  • Pyrimidine Ring Formation: Cyclization of urea derivatives with β-keto esters or malonic acid derivatives under acidic conditions.

  • Methoxy Group Introduction: Nucleophilic substitution or oxidation of a hydroxyl precursor.

  • Carbamate Installation: Reaction of a pyrimidine carbonyl chloride with ethyl carbamate in the presence of a base .

A hypothetical synthesis could involve:

  • Step 1: Preparation of 1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid via cyclocondensation.

  • Step 2: Activation of the carboxylic acid to an acyl chloride using thionyl chloride.

  • Step 3: Coupling with ethyl carbamate to yield the final product.

Purification and Characterization

Purification methods likely include recrystallization from ethanol/water mixtures or column chromatography. Characterization relies on:

  • NMR Spectroscopy: Distinct signals for methoxy (δ ~3.5 ppm), carbonyls (δ ~160-180 ppm in ¹³C NMR), and ethyl groups.

  • Mass Spectrometry: Molecular ion peak at m/z 257.202 (M+H⁺) .

CompoundActivityModel SystemReference
Ethyl-4-bromphenyl-carbamateIxodicidalRhipicephalus spp.
5-Fluorouracil derivativesAnticancerHuman cell lines
Ethyl N-[(1-methoxy-2,4-dioxo...]Under investigationN/A
SupplierLocationPurityInquiry Contact
Ryan Scientific, Inc.United States>95%843-884-4911 x 319
Key Organics LimitedUnited Kingdom>98%+44 1840 212171
Key Organics Ltd.United Kingdom>97%+44 (0) 1840-212137

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